molecular formula C12H10N2O5 B1429950 4-(carboxymethoxy)-1-phenyl-1H-pyrazole-3-carboxylic acid CAS No. 1423026-99-6

4-(carboxymethoxy)-1-phenyl-1H-pyrazole-3-carboxylic acid

Cat. No. B1429950
M. Wt: 262.22 g/mol
InChI Key: WYBCLGBJJXQTPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(carboxymethoxy)-1-phenyl-1H-pyrazole-3-carboxylic acid (CMPC) is an organic compound which is a derivative of pyrazole. It is a white crystalline solid with a melting point of 176-178°C. CMPC is a versatile molecule with a wide range of applications in the fields of pharmaceuticals, biochemistry, and materials science. CMPC has been used in the synthesis of a variety of organic compounds and is currently being investigated for its potential medicinal and therapeutic uses.

Scientific Research Applications

Chemistry and Heterocyclic Synthesis

4-(Carboxymethoxy)-1-phenyl-1H-pyrazole-3-carboxylic acid and its derivatives are valuable in the field of organic chemistry, particularly in the synthesis of heterocyclic compounds. These compounds serve as a versatile scaffold for the synthesis of various heterocyclic structures such as pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans. The unique reactivity of these pyrazole derivatives under mild reaction conditions facilitates the generation of a wide range of heterocyclic compounds and dyes from precursors like amines, α-aminocarboxylic acids, phenols, and malononitriles, highlighting their significance in synthetic chemistry and materials science (Gomaa & Ali, 2020).

Biological and Pharmacological Applications

The pyrazole carboxylic acid framework is a cornerstone in medicinal chemistry due to its broad spectrum of biological activities. Compounds derived from pyrazole carboxylic acid demonstrate antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, antitubercular, and antiviral properties. These activities make pyrazole derivatives critical for drug discovery and development. The synthesis of pyrazole carboxylic acid derivatives and their bioapplications have been extensively reviewed, offering a valuable resource for researchers in the development of new medicinal agents (Cetin, 2020).

Antioxidant, Microbiological, and Cytotoxic Activity

Carboxylic acids derived from natural sources, including the phenyl-pyrazole carboxylic acid derivatives, exhibit notable antioxidant, antimicrobial, and cytotoxic activities. These compounds' structure-related bioactivities are critically important for developing novel therapeutic agents. Their efficacy in various bioactivities can be attributed to the presence of hydroxyl groups and conjugated bonds, which significantly influence their antioxidant and antimicrobial properties. Such compounds have shown potential in treating and preventing diseases related to oxidative stress and microbial infections (Godlewska-Żyłkiewicz et al., 2020).

Environmental Applications

In addition to their applications in medicinal chemistry and synthesis, derivatives of 4-(carboxymethoxy)-1-phenyl-1H-pyrazole-3-carboxylic acid play a significant role in environmental chemistry. They are involved in processes such as the reduction of Cr(VI) to Cr(III), mediated by carboxylic acids. This reduction is crucial for detoxifying chromium-contaminated water and soil, as Cr(VI) is a potent environmental pollutant and carcinogen, while Cr(III) is much less toxic. The involvement of carboxylic acids in such reduction processes underlines the environmental significance of these compounds in bioremediation and pollution control efforts (Jiang et al., 2019).

properties

IUPAC Name

4-(carboxymethoxy)-1-phenylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O5/c15-10(16)7-19-9-6-14(13-11(9)12(17)18)8-4-2-1-3-5-8/h1-6H,7H2,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYBCLGBJJXQTPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C(=O)O)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(carboxymethoxy)-1-phenyl-1H-pyrazole-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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